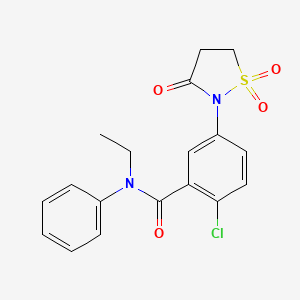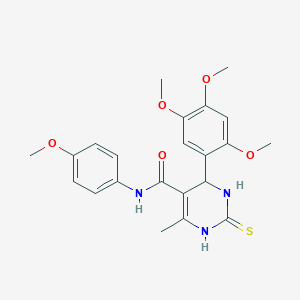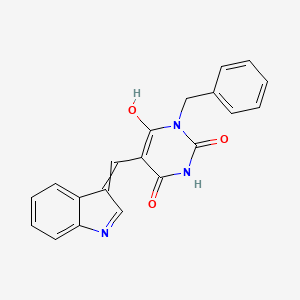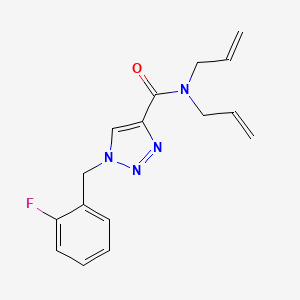![molecular formula C19H17ClN2O3 B4980574 N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)
N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide, also known as CF3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of indole-3-acetic acid, which is a natural plant hormone that has been shown to have anti-cancer and anti-inflammatory properties. CF3 has been found to have similar properties and has been the subject of much scientific research.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and physiological effects:
N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers who are investigating the mechanisms of cancer and inflammation. However, one limitation of using N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is that it is a complex molecule that requires specialized equipment and expertise to synthesize and work with.
Direcciones Futuras
There are many potential future directions for research on N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide. One area of interest is the development of new cancer treatments that target GSK-3β and other enzymes that are involved in cell growth and proliferation. Another area of interest is the development of new anti-inflammatory drugs that target COX-2 and other enzymes that are involved in inflammation. Additionally, there is ongoing research into the potential use of N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide in the treatment of other diseases, such as Alzheimer's disease and diabetes.
Métodos De Síntesis
N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with indole-3-acetic acid to form the final product, N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide. The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide has also been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-5-7-16(8-6-15)25-10-9-21-19(24)12-22-11-14(13-23)17-3-1-2-4-18(17)22/h1-8,11,13H,9-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAUMWXOICJOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCCOC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4980509.png)


![4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)




![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)

![5-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4980617.png)